molecular formula C8H16O2 B1620174 2-Ethyl-3-hydroxyhexanal CAS No. 496-03-7

2-Ethyl-3-hydroxyhexanal

Cat. No.: B1620174
CAS No.: 496-03-7
M. Wt: 144.21 g/mol
InChI Key: FMBAIQMSJGQWLF-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxyhexanal is an organic compound with the molecular formula C8H16O2. It is a derivative of hexanal, featuring an ethyl group at the second carbon and a hydroxyl group at the third carbon. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-3-hydroxyhexanal is primarily synthesized through the aldol condensation of butanal. The reaction is typically carried out at 30°C in the presence of an aqueous sodium hydroxide solution and a phase-transfer catalyst. The reaction is halted by the addition of acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-hydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-ethyl-3-oxohexanal.

    Reduction: Reduction of this compound can yield 2-ethyl-3-hydroxyhexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products

    Oxidation: 2-Ethyl-3-oxohexanal

    Reduction: 2-Ethyl-3-hydroxyhexanol

    Substitution: Depending on the substituent, various derivatives of this compound can be formed.

Scientific Research Applications

2-Ethyl-3-hydroxyhexanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-hydroxyhexanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-ethylhexanal
  • 2-Ethyl-3-oxohexanal
  • 2-Ethyl-3-hydroxyhexanol

Uniqueness

2-Ethyl-3-hydroxyhexanal is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of both an ethyl group and a hydroxyl group at specific positions on the hexanal backbone makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-ethyl-3-hydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBAIQMSJGQWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964290
Record name 2-Ethyl-3-hydroxyhexanal
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

496-03-7
Record name 2-Ethyl-3-hydroxyhexanal
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-hydroxyhexanal
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Record name 2-Ethyl-3-hydroxyhexanal
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Record name 2-ethyl-3-hydroxyhexanal
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Record name 2-ETHYL-3-HYDROXYHEXANAL
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Synthesis routes and methods I

Procedure details

The preparation of 2-ethyl-1,3-hexane diol thus takes place in two steps, as shown above in the reaction formulae. In the first reaction step, n-butyraldehyde reacts with itself, forming as the product of the aldol reaction an intermediate-product β-hydroxyaldehyde according to Formula II, i.e. 2-ethyl-3-hydroxy-hexanal. This intermediate-product β-hydroxy-aldehyde is hydrogenated (reduced) into the corresponding alcohol, i.e. into 2-ethyl-1,3-hexane diol according to Formula III. The efficiency, speed and controllability of the aldol step can thus be improved significantly by using an alkali metal hydroxide or alkali earth metal hydroxide catalyst together with a neutral phase-transfer catalyst. The use of this catalyst combination renders the control of the exothermal forming reaction of the intermediate-product β-aldehyde maximally efficient, and thus the amount of readily forming hazardous byproducts can be minimized. In step 2, the intermediate-product aldehyde is hydrogenated completely into the desired end-product alcohol either by using a reducing agent or by catalytic hydrogenation. By this procedure, the desired objective, i.e. the surprisingly high yield of 2-ethyl-1,3-hexane diol, is achieved.
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Synthesis routes and methods II

Procedure details

JP patent publication 1 299 240 discloses a process for the preparation of 2-ethyl-1,3-propane diol from n-butyraldehyde by aldol condensation by using alkali metal alkoxides as the catalyst. The reaction was performed in the presence of sodium methoxy in a butanol solution at 40° C. 2-Ethyl-3-hydroxyhexanal formed with a yield of 52.6%, and it was hydrogenated with Raney nickel at a temperature of 100° C. and a pressure of 50 atm.
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Synthesis routes and methods III

Procedure details

This compound is usually prepared by the hydroformylation of propene yielding a reaction mixture which contains n-butanal, as well as i-butanal and other reaction products. The pure n-butanal is separated from the reaction mixture by distillation and is subsequently subjected to aldolisation to form the corresponding butyraldol. This product is heated, water splits off, and 2-ethyl-hexenal is formed. This compound is then hydrogenated in the presence of appropriate catalysts to form the desired 2-ethyl-hexanol which is then purified in a multi-step distillation process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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